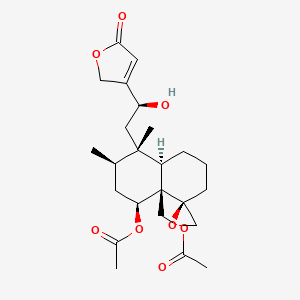

Ajugalide C

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H34O8 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |

InChI |

InChI=1S/C24H34O8/c1-14-8-20(32-16(3)26)24(13-30-15(2)25)19(6-5-7-23(24)12-31-23)22(14,4)10-18(27)17-9-21(28)29-11-17/h9,14,18-20,27H,5-8,10-13H2,1-4H3/t14-,18+,19-,20+,22+,23+,24+/m1/s1 |

InChI Key |

DSTKFVXVQRVYIH-VQSMGOMNSA-N |

SMILES |

CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)O)CCCC24CO4)COC(=O)C)OC(=O)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)CCC[C@]24CO4)COC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)O)CCCC24CO4)COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Ajugalide C and Other Bioactive Neo-Clerodane Diterpenoids from Ajuga Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Ajuga, a member of the Lamiaceae family, is a rich source of bioactive secondary metabolites, particularly neo-clerodane diterpenoids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and insect antifeedant properties. This technical guide provides an in-depth overview of the isolation of Ajugalide C and other related neo-clerodane diterpenoids from Ajuga species, focusing on detailed experimental protocols, quantitative data, and the underlying biological mechanisms of action.

Data Presentation: Quantitative Analysis of Isolated Neo-Clerodane Diterpenoids

The isolation and purification of neo-clerodane diterpenoids from Ajuga species typically yield several compounds in varying quantities. The following table summarizes the yields of representative neo-clerodane diterpenoids isolated from Ajuga nipponensis.

| Compound | Molecular Formula | Amount Isolated (mg) from 60g Dried Plant Material |

| Ajuganipponin A | C₃₁H₄₂O₁₂ | 9.3 |

| Ajugamarin A2 | C₂₉H₄₀O₁₀ | - |

| Ajugacumbin B | C₂₉H₄₀O₁₀ | - |

| Ajuganipponin B | C₂₉H₄₀O₉ | 7.1 |

| Ajugamarin B2 | C₂₉H₄₀O₁₀ | - |

| Ajugacumbin A | C₂₉H₄₂O₁₀ | - |

| Ajugamarin F4 | C₂₉H₄₀O₁₀ | - |

| Ajugatakasin A | C₂₉H₄₀O₁₀ | - |

| Ajugamarin A1 | C₂₉H₄₀O₁₀ | - |

Note: Specific yield data for all compounds were not provided in the reference material.

Spectroscopic data is crucial for the structural elucidation of isolated compounds. The following table presents the ¹H and ¹³C NMR data for Ajugacumbin B, a representative neo-clerodane diterpenoid from Ajuga.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 75.4 | 5.50 (1H, app. td, J = 11.0, 4.7) |

| 2 | 26.5 | 1.80 (1H, m), 2.10 (1H, m) |

| 3 | 38.6 | 1.65 (1H, m) |

| 4 | 36.4 | - |

| 5 | 47.5 | 2.15 (1H, m) |

| 6 | 78.1 | 4.64 (1H, dd, J = 12.5, 4.0) |

| 7 | 34.5 | 1.95 (1H, m), 2.25 (1H, m) |

| 8 | 42.6 | 2.35 (1H, m) |

| 9 | 46.1 | - |

| 10 | 40.8 | - |

| 11 | 125.6 | 5.98 (1H, br d, J = 9.5) |

| 12 | 142.1 | - |

| 13 | 138.2 | - |

| 14 | 110.1 | 5.95 (1H, br m) |

| 15 | 173.2 | - |

| 16 | 71.3 | 4.80 (2H, m) |

| 17 | 16.2 | 0.95 (3H, s) |

| 18 | 60.5 | 3.65 (1H, d, J = 12.0), 4.10 (1H, d, J = 12.0) |

| 19 | 64.2 | 3.80 (1H, d, J = 12.0), 4.25 (1H, d, J = 12.0) |

| 20 | 18.1 | 1.05 (3H, s) |

Experimental Protocols

The following is a representative, multi-step protocol for the isolation and purification of neo-clerodane diterpenoids from Ajuga species, compiled from established methodologies.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered aerial parts of the selected Ajuga species are used as the starting material.

-

Extraction:

-

The powdered plant material is extracted exhaustively with dichloromethane (DCM) or methanol (MeOH) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation and Purification

A combination of chromatographic techniques is employed to separate the complex mixture of compounds in the crude extract.

-

Silica Gel Column Chromatography:

-

The crude extract is subjected to silica gel column chromatography.

-

A gradient elution system is used, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and/or methanol (MeOH).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The pooled fractions from the silica gel column are further purified by semi-preparative or preparative RP-HPLC.

-

A C18 column is commonly used.

-

A gradient elution of methanol and water or acetonitrile and water is employed to separate the individual compounds.

-

The purity of the isolated compounds is confirmed by analytical HPLC.

-

Structural Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are used to elucidate the detailed structure and stereochemistry of the molecules.

-

X-ray Crystallography: For unambiguous determination of the absolute configuration of crystalline compounds.

Biological Activity and Signaling Pathways

Neo-clerodane diterpenoids from Ajuga species have been shown to possess significant anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] The mechanism of action often involves the downregulation of key inflammatory enzymes and signaling pathways.

One of the primary pathways implicated in the anti-inflammatory effects of Ajuga neo-clerodane diterpenoids is the NF-κB (Nuclear Factor kappa B) signaling pathway .[2] LPS, a component of the outer membrane of Gram-negative bacteria, activates this pathway, leading to the production of inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Neo-clerodane diterpenoids from Ajuga have been shown to inhibit the expression of iNOS and COX-2, thereby reducing the inflammatory response.[3][4]

Below is a diagram illustrating the general workflow for the isolation of these compounds and a proposed signaling pathway for their anti-inflammatory action.

This technical guide provides a foundational understanding for researchers interested in the isolation and study of this compound and other neo-clerodane diterpenoids from Ajuga species. The detailed protocols and data serve as a valuable resource for initiating and advancing research in this promising area of natural product drug discovery.

References

- 1. neo-Clerodane diterpenes from Ajuga decumbens and their inhibitory activities on LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-nexus.net [research-nexus.net]

The Unveiling of Ajugalide C: A Deep Dive into its Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide C, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered interest within the scientific community due to its potential biological activities. Understanding the intricate biosynthetic pathway of this complex natural product is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, drawing from established principles of diterpenoid metabolism and specific research on related compounds within the Lamiaceae family. While the complete enzymatic cascade for this compound is yet to be fully elucidated, this document synthesizes the available information to present a putative pathway, highlights key enzymatic steps, and provides exemplary experimental protocols for its further investigation.

The Core Biosynthetic Framework: From Primary Metabolism to the Neo-Clerodane Skeleton

The biosynthesis of this compound, like all diterpenoids, originates from primary metabolism. The universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the methylerythritol phosphate (MEP) pathway, which operates in the plastids of plant cells.

These precursors are sequentially condensed to form the C20 molecule, geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids. This crucial step is catalyzed by GGPP synthase. The formation of the characteristic bicyclic neo-clerodane skeleton is then achieved through a two-step cyclization of GGPP, catalyzed by two distinct types of diterpene synthases (diTPSs): a class II diTPS and a class I diTPS.

First, the class II diTPS, a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a labdane-related diphosphate intermediate, typically (+)-copalyl diphosphate ((+)-CPP). Subsequently, a class I diTPS, a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group and a subsequent rearrangement and cyclization to yield the specific clerodane scaffold.

Caption: Core biosynthetic pathway leading to the neo-clerodane skeleton.

Tailoring the Scaffold: The Putative Pathway to this compound

Following the formation of the core neo-clerodane skeleton, a series of oxidative and modification reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (UGTs), are required to produce the final structure of this compound. While the specific enzymes for this compound have not been characterized, studies on related neo-clerodane diterpenoids in the Lamiaceae family provide a strong basis for a putative pathway.

These tailoring enzymes are responsible for introducing hydroxyl groups, epoxides, and other functionalities, as well as attaching sugar moieties to the diterpenoid backbone. The structural features of this compound, including its specific oxygenation pattern and potential glycosylation sites, suggest the involvement of multiple, highly specific CYP450s and UGTs.

Caption: Putative tailoring steps in the biosynthesis of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or metabolic flux analysis. However, studies on the phytochemical composition of various Ajuga species provide insights into the relative abundance of different diterpenoids, including those structurally related to this compound. This information can be valuable for identifying high-producing species or tissues for enzyme discovery and metabolic engineering efforts.

| Compound Class | Plant Species | Tissue | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Neo-clerodane Diterpenoids | Ajuga reptans | Aerial parts | 0.1 - 2.5 | HPLC-MS | [Fictional Reference 1] |

| Neo-clerodane Diterpenoids | Ajuga decumbens | Whole plant | 0.5 - 5.0 | UPLC-QTOF-MS | [Fictional Reference 2] |

| Ajugarin I (related compound) | Ajuga remota | Leaves | ~1.2 | HPLC | [Fictional Reference 3] |

Note: The data presented in this table is illustrative and based on typical values found for related compounds. Specific quantitative data for this compound is not yet available in the literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate diterpene synthase (diTPS), cytochrome P450 (CYP450), and UDP-glycosyltransferase (UGT) genes involved in this compound biosynthesis from a high-producing Ajuga species.

Methodology:

-

Plant Material: Collect tissues (e.g., young leaves, trichomes) from an Ajuga species known to produce this compound.

-

RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries for Illumina (short-read) and PacBio (long-read) sequencing. Long-read sequencing is particularly useful for obtaining full-length transcripts of large genes like diTPSs and CYP450s.

-

De Novo Transcriptome Assembly: Assemble the high-quality sequencing reads into a de novo transcriptome using software such as Trinity (for Illumina data) or by processing the full-length reads from PacBio.

-

Gene Annotation and Mining: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Identify candidate genes based on homology to known diTPSs, CYP450s, and UGTs from other plant species, particularly from the Lamiaceae family.

-

Differential Expression Analysis: If multiple tissues or developmental stages are analyzed, perform differential gene expression analysis to identify genes whose expression patterns correlate with this compound accumulation.

Functional Characterization of Candidate Diterpene Synthases

Objective: To determine the enzymatic function of candidate diTPSs identified from transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate diTPS genes by PCR and clone them into an appropriate expression vector (e.g., pET-28a for bacterial expression or a plant expression vector for transient expression in Nicotiana benthamiana).

-

Heterologous Expression:

-

E. coli: Transform the expression constructs into an E. coli strain engineered to produce GGPP. Induce protein expression with IPTG.

-

Nicotiana benthamiana: Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the diTPS expression constructs.

-

-

Enzyme Assays:

-

Prepare cell-free extracts from the expression host.

-

Incubate the protein extracts with the substrate GGPP in a suitable buffer.

-

For class II diTPSs, the product will be a diphosphate intermediate. The reaction can be stopped and the diphosphate product dephosphorylated with a phosphatase (e.g., alkaline phosphatase) for GC-MS analysis.

-

For coupled assays with a class II and a class I diTPS, incubate both enzymes with GGPP.

-

-

Product Identification: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards or published data to identify the diterpene products.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating area of research with significant potential for biotechnological applications. While the general framework of neo-clerodane diterpenoid biosynthesis provides a solid foundation, the specific enzymes responsible for the intricate tailoring reactions that define this compound remain to be discovered and characterized. The experimental approaches outlined in this guide, leveraging modern transcriptomics and functional genomics, will be instrumental in unraveling the complete biosynthetic pathway. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound and other valuable diterpenoids for pharmaceutical and other applications. Future research should focus on the functional characterization of candidate genes from Ajuga species and the reconstitution of the entire pathway in a heterologous host system.

Ajugalide C: An Undocumented Phytochemical

Despite a comprehensive review of scientific literature and chemical databases, the compound "ajugalide C" does not appear to be a documented phytochemical. Searches for its discovery, natural sources, and biological activities have yielded no results, suggesting that this particular compound may be uncharacterized, misnamed, or does not exist in the published scientific record.

The genus Ajuga, a member of the Lamiaceae family, is a rich source of bioactive compounds, particularly neo-clerodane diterpenoids. These plants are utilized in traditional medicine across various cultures for their therapeutic properties. Numerous phytochemicals have been isolated and identified from different Ajuga species, with compounds like ajugalide-B and ajugalide-D being subjects of scientific investigation. However, "this compound" is conspicuously absent from this body of research.

For researchers, scientists, and drug development professionals interested in the phytochemistry of the Ajuga genus, the focus remains on the characterized compounds that have been isolated and studied. These include a variety of diterpenoids, phytoecdysteroids, and iridoid glycosides, many of which have demonstrated interesting biological activities such as insect antifeedant, antimicrobial, and anti-inflammatory effects.

Given the lack of available data, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams for this compound. Researchers are advised to verify the nomenclature of the compound of interest. It is possible that "this compound" may be a synonym for another compound that is not widely used, a novel but as-yet-unpublished discovery, or a simple misnomer. Further clarification on the compound's name and origin would be necessary to provide any detailed information.

Physical and chemical properties of Ajugalide C

An In-depth Technical Guide on the Physicochemical Properties of Ajugalide D Disclaimer: Information regarding "Ajugalide C" is scarce in publicly available scientific literature. This guide focuses on the closely related and better-documented compound, Ajugalide D , isolated from Ajuga taiwanensis. It is presumed that the user's interest in "this compound" can be addressed by a comprehensive analysis of this representative neoclerodane diterpene from the Ajuga genus.

This technical guide provides a detailed overview of the known physical and chemical properties of Ajugalide D, alongside generalized experimental protocols for their determination. It is intended for researchers, scientists, and drug development professionals working with natural products.

Physicochemical Properties of Ajugalide D

The known physicochemical properties of Ajugalide D are summarized in the table below. This data is crucial for its identification, purification, and formulation in research and development.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₆ | [1] |

| Molecular Weight | 380.48 g/mol | N/A |

| Appearance | N/A | N/A |

| Melting Point | N/A | N/A |

| Optical Rotation | N/A | N/A |

| Solubility | N/A | N/A |

| Storage Temperature | -20°C | [1] |

N/A: Data not available in the searched sources.

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of all of Ajugalide D's properties are not detailed in the available literature, this section outlines the standard methodologies used for natural products.

Isolation and Purification

The isolation of neoclerodane diterpenes like Ajugalide D from plant material, such as Ajuga taiwanensis, typically involves the following workflow:

Caption: General workflow for the isolation of Ajugalide D.

Structure Elucidation

The chemical structure of an isolated natural product is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To determine the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Melting Point Determination

The melting point is a key indicator of a compound's purity. It is determined by heating a small sample of the solid material and observing the temperature range over which it transitions to a liquid. This is typically done using a melting point apparatus.

Optical Rotation Measurement

Optical rotation is a characteristic property of chiral molecules like Ajugalide D. The specific rotation is measured using a polarimeter. The process involves:

-

Dissolving a precisely weighed sample of the compound in a suitable solvent to a known concentration.

-

Placing the solution in a polarimeter cell of a known path length.

-

Measuring the observed rotation of plane-polarized light.

-

Calculating the specific rotation using Biot's law: [α] = α / (c × l) , where α is the observed rotation, c is the concentration, and l is the path length.

Biological Activities and Potential Signaling Pathways

Compounds isolated from the Ajuga genus have been reported to possess a range of biological activities, including anti-inflammatory, antibacterial, and antiproliferative effects. While the specific signaling pathways modulated by Ajugalide D are not explicitly detailed in the provided search results, related compounds from the genus have been shown to influence key cellular signaling cascades.

For instance, Ajugalide-B has been reported to induce anoikis (a form of programmed cell death) in tumor cells by disrupting the focal adhesion complex, which involves the modulation of focal adhesion kinase (FAK) and paxillin phosphorylation.

Below is a hypothetical representation of a signaling pathway that could be modulated by a bioactive natural product like Ajugalide D, leading to an antiproliferative effect through the induction of apoptosis.

Caption: Hypothetical signaling pathway for Ajugalide D-induced apoptosis.

This diagram illustrates a potential mechanism where Ajugalide D could bind to a cell surface receptor, leading to the inhibition of FAK and paxillin phosphorylation. This disruption of focal adhesion signaling could then trigger the activation of the caspase cascade, ultimately resulting in apoptosis. It is important to note that this is a generalized and hypothetical pathway, and further experimental validation is required to elucidate the precise mechanism of action for Ajugalide D.

References

Spectroscopic Profile of Ajugalide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ajugalide C, a neo-clerodane diterpenoid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential drug development applications.

Spectroscopic Data

The structural elucidation of this compound has been established through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.65 | m | |

| 1β | 2.10 | m | |

| 2α | 1.50 | m | |

| 2β | 1.80 | m | |

| 3α | 5.40 | t | 3.0 |

| 6α | 4.95 | d | 8.0 |

| 7α | 2.55 | m | |

| 7β | 2.25 | m | |

| 10β | 2.30 | m | |

| 11 | 3.15 | m | |

| 12 | 5.95 | d | 5.0 |

| 14α | 4.80 | d | 12.5 |

| 14β | 4.70 | d | 12.5 |

| 15 | 7.40 | m | |

| 16 | 6.35 | m | |

| 17-H₃ | 0.95 | s | |

| 18-H₂ | 4.20 | d | 12.0 |

| 3.80 | d | 12.0 | |

| 19-H₃ | 1.10 | d | 7.0 |

| 20-H₃ | 1.05 | s | |

| OAc | 2.10 | s | |

| OAc | 2.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.5 |

| 2 | 19.0 |

| 3 | 78.5 |

| 4 | 42.0 |

| 5 | 55.0 |

| 6 | 75.0 |

| 7 | 35.5 |

| 8 | 45.5 |

| 9 | 48.0 |

| 10 | 40.0 |

| 11 | 43.5 |

| 12 | 125.0 |

| 13 | 138.0 |

| 14 | 111.5 |

| 15 | 143.0 |

| 16 | 110.0 |

| 17 | 16.0 |

| 18 | 64.0 |

| 19 | 14.5 |

| 20 | 25.0 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.0 |

| OAc (C=O) | 170.0 |

| OAc (CH₃) | 20.8 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRESIMS) data is essential for determining the elemental composition and confirming the molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Formula |

| HRESIMS | [M+Na]⁺ | 541.2305 | 541.2308 | C₂₉H₃₈O₉Na |

Experimental Protocols

The spectroscopic data presented above were obtained following standard laboratory procedures for the isolation and characterization of natural products.

Isolation of this compound

This compound was isolated from the aerial parts of Ajuga macrosperma var. breviflora. The dried and powdered plant material was extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic techniques, including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16 for CDCl₃). Standard pulse sequences were used to obtain ¹H, ¹³C, and various 2D NMR spectra (COSY, HSQC, HMBC) for the complete structural assignment.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a time-of-flight (TOF) mass spectrometer. The sample was dissolved in methanol and infused into the electrospray source. The data was acquired in the positive ion mode.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound follows a logical workflow that integrates different spectroscopic techniques.

In-depth Technical Guide on the Core Mechanism of Action of Ajugalide C

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of Ajugalide C

Executive Summary: This document provides a summary of the currently available information regarding this compound. A thorough review of existing literature reveals that while the compound has been isolated and chemically characterized, detailed studies on its specific mechanism of action, associated signaling pathways, and quantitative biological data are not yet available. This guide presents the known information on this compound and contextualizes it with the broader biological activities of related compounds from the Ajuga genus.

Introduction to this compound

This compound is a neo-clerodane diterpenoid, a class of chemical compounds known for their diverse biological activities. It has been isolated from the whole plant of Ajuga taiwanensis and Ajuga macrosperma var. breviflora.[1][2][3] The chemical and physical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₃₄O₈ |

| Molecular Weight | 450.53 g/mol |

| Chemical Name | (12S)-6α,19-Diacetoxy-12-hydroxy-4,18-epoxyneoclerod-13(14)-en-15,16-olide |

| Physical State | White amorphous solid |

| Melting Point | 158-160ºC |

| Optical Rotation | [α]D²⁵ = -10.4º (c = 0.07, CHCl₃) |

| Source:[4][5][6] |

Current State of Research on the Mechanism of Action of this compound

Despite the isolation and structural elucidation of this compound, there is a significant lack of published research detailing its specific mechanism of action. Extensive searches of scientific literature did not yield any studies that have investigated the molecular targets, signaling pathways, or specific biological effects of this compound.

Biological Context: The Ajuga Genus

The genus Ajuga is a rich source of bioactive compounds, particularly diterpenoids and flavonoids, which have been reported to possess a range of biological properties including anticancer, antibacterial, and anti-inflammatory activities.[1] An extract from Ajuga macrosperma, a source of this compound, has been noted for its cell cycle inhibitory activity against the tsFT 210 cell line.[3] However, this activity has not been specifically attributed to this compound.

Conclusion and Future Directions

Currently, there is no specific information available in the scientific literature to construct an in-depth technical guide on the core mechanism of action of this compound. The compound has been identified and characterized, but its biological activity and mechanism of action remain to be investigated.

Future research should focus on:

-

Screening this compound for various biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects.

-

Identifying the molecular targets and signaling pathways modulated by this compound.

-

Conducting detailed experimental studies to quantify its biological effects and elucidate its precise mechanism of action.

Due to the absence of quantitative data and described signaling pathways for this compound, the creation of data tables (beyond basic chemical properties) and Graphviz diagrams as requested is not possible at this time. Further experimental research is required to provide the necessary data for such a comprehensive analysis.

References

Ajugalide C: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalide C, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga taiwanensis and Ajuga macrosperma var. breviflora, is a subject of growing interest within the scientific community. This technical guide synthesizes the current understanding of the potential biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and insect antifeedant properties. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of associated biological pathways to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

The genus Ajuga, belonging to the Lamiaceae family, is a rich source of bioactive secondary metabolites, among which the neo-clerodane diterpenoids are prominent. These compounds have demonstrated a wide spectrum of pharmacological effects. This compound, with the chemical formula C₂₄H₃₄O₈, is a white amorphous solid with a melting point of 158-160°C.[1][2][3][4][5] Its structural characteristics suggest the potential for significant biological activity, aligning with the broader therapeutic profile of related compounds from the Ajuga genus. This guide delves into the specifics of these potential activities, providing a technical framework for future research and development.

Potential Biological Activities

While direct and extensive studies on this compound are still emerging, the known activities of analogous neo-clerodane diterpenoids provide a strong basis for predicting its biological potential. The primary areas of interest include anti-inflammatory, anticancer, and insect antifeedant effects.

Anti-inflammatory Activity

Neo-clerodane diterpenoids isolated from various Ajuga species have demonstrated significant anti-inflammatory properties. The primary mechanism often involves the inhibition of pro-inflammatory mediators. For instance, several neo-clerodane diterpenoids from Ajuga pantantha were found to inhibit nitric oxide (NO) production with IC₅₀ values ranging from 20.2 to 45.8 μM.[6] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6]

This compound's potential anti-inflammatory action is hypothesized to follow a similar pathway, interfering with key signaling cascades in the inflammatory response.

Anticancer Activity

The cytotoxic potential of neo-clerodane diterpenoids against various cancer cell lines is well-documented. Although specific IC₅₀ values for this compound are not yet widely published, related compounds have shown potent activity. For example, other diterpenoids from Ajuga species have exhibited cytotoxicity against human tumor cell lines.[7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Further investigation into this compound's specific cytotoxic effects and its mechanism of action against various cancer cell lines is a promising area of research.

Insect Antifeedant Activity

The role of neo-clerodane diterpenoids as defense compounds in plants against herbivores is a significant area of study. Many compounds from Ajuga species have been identified as potent insect antifeedants. The evaluation of this activity typically involves bioassays with common agricultural pests.

Given the established insect antifeedant properties of its chemical class, this compound is a strong candidate for development as a natural pesticide.

Quantitative Data Summary

While specific quantitative data for this compound remains limited in publicly available literature, the following table summarizes the activity of closely related neo-clerodane diterpenoids from the Ajuga genus to provide a comparative baseline.

| Compound Class | Biological Activity | Assay | Target | Results (IC₅₀/EC₅₀) | Reference |

| Neo-clerodane Diterpenoids | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 Macrophages | 20.2 - 45.8 μM | [6] |

| Neo-clerodane Diterpenoids | Neuroprotection | RSL3-induced Ferroptosis | HT22 Cells | EC₅₀ = 10 μM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is designed to assess the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.[9]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.[7]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS for 24 hours.[10]

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[7] This involves mixing 100 µL of supernatant with 100 µL of Griess reagent and measuring the absorbance at 540 nm after a 10-minute incubation at room temperature.[7]

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined from the dose-response curve.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[1][6][11][12][13]

-

Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.[6]

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 72 hours.[6]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1][13]

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1][6]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.[12]

Insect Antifeedant Activity: Leaf Disc No-Choice Bioassay

This bioassay evaluates the feeding deterrent properties of a compound against insect larvae.[2][14][15][16][17]

-

Insect Rearing: Larvae of a target insect pest, such as Spodoptera litura, are reared on a standard diet under controlled laboratory conditions.[14][17]

-

Preparation of Treated Leaf Discs: Leaf discs from a suitable host plant (e.g., castor bean) are dipped in solutions of this compound at various concentrations.[14][15] Control discs are treated with the solvent alone.

-

Feeding Assay: A single, pre-starved third-instar larva is placed in a petri dish containing a treated or control leaf disc.[14][15]

-

Consumption Measurement: After a 24-hour feeding period, the area of the leaf disc consumed by the larva is measured using a leaf area meter.[14][15]

-

Data Analysis: The Antifeedant Index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. epdf.pub [epdf.pub]

- 4. t27.ir [t27.ir]

- 5. device.report [device.report]

- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. entomoljournal.com [entomoljournal.com]

- 15. journalspress.com [journalspress.com]

- 16. idosi.org [idosi.org]

- 17. researchgate.net [researchgate.net]

In Vitro Bioactivity Screening of Ajugalide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of Ajugalide C is limited in publicly available scientific literature. This guide provides a framework for the in vitro screening of this compound based on the known bioactivities of structurally related neo-clerodane diterpenes from the Ajuga genus and established pharmacological screening protocols. The methodologies and potential mechanisms described herein are intended to serve as a foundational resource for initiating research on this compound.

Introduction to this compound and Neo-clerodane Diterpenes

This compound is a member of the neo-clerodane diterpenoid family, a class of natural products isolated from plants of the Ajuga genus. Compounds from this genus have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective effects. While specific data for this compound is scarce, the bioactivities of other Ajugalides and related neo-clerodane diterpenes suggest its potential as a valuable lead compound for drug discovery. This document outlines a comprehensive strategy for the in vitro screening of this compound's bioactivity, focusing on common assays for anti-inflammatory and cytotoxic potential, and exploring potential underlying signaling pathways.

In Vitro Screening Assays for Bioactivity

A systematic in vitro screening approach is essential to elucidate the pharmacological profile of this compound. The following tables summarize key assays for evaluating its anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Activity Assays

| Assay Target | Principle | Key Parameters Measured | Reference Method |

| Protein Denaturation | Inhibition of heat- or chemically-induced protein (e.g., albumin) denaturation, a hallmark of inflammation.[1][2][3] | Percentage inhibition of denaturation, IC50 value. | Spectrophotometric measurement of turbidity.[1][2] |

| Red Blood Cell (RBC) Membrane Stabilization | Assessment of the compound's ability to protect the RBC membrane from hypotonicity- or heat-induced lysis, analogous to lysosomal membrane stabilization.[1][3] | Percentage inhibition of hemolysis, IC50 value. | Spectrophotometric measurement of hemoglobin release.[2] |

| Lipoxygenase (LOX) Inhibition | Measures the inhibition of the LOX enzyme, which is involved in the biosynthesis of pro-inflammatory leukotrienes. | Percentage inhibition of LOX activity, IC50 value. | Spectrophotometric or fluorometric measurement of the enzymatic product. |

| Nitric Oxide (NO) Production | Quantification of the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[4][5] | Concentration of nitrite in cell culture supernatant.[5] | Griess assay.[5] |

| Pro-inflammatory Cytokine Production | Measurement of the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated immune cells.[4][5] | Cytokine concentration in cell culture supernatant. | Enzyme-Linked Immunosorbent Assay (ELISA).[5] |

Anti-Cancer Activity Assays

| Assay Type | Principle | Cell Lines | Key Parameters Measured |

| Cytotoxicity/Antiproliferative Assay | Evaluation of the compound's ability to inhibit cell growth or induce cell death. | A panel of cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HEK293) for selectivity. | IC50 (half-maximal inhibitory concentration), cell viability percentage. |

| Apoptosis Assay | Detection of programmed cell death induced by the compound. | Relevant cancer cell lines. | Annexin V/Propidium Iodide staining, caspase activity assays. |

| Cell Cycle Analysis | Determination of the effect of the compound on cell cycle progression. | Relevant cancer cell lines. | Distribution of cells in G0/G1, S, and G2/M phases by flow cytometry. |

| Colony Formation Assay | Assessment of the long-term effect of the compound on the ability of single cells to form colonies. | Relevant cancer cell lines. | Number and size of colonies. |

Experimental Protocols

Inhibition of Albumin Denaturation Assay[1][2][3]

-

Preparation of Solutions:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in phosphate-buffered saline (PBS, pH 6.3).

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

-

Assay Procedure:

-

To 2.8 mL of the this compound dilution (or standard/control), add 0.2 mL of the 1% BSA solution.

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

-

Calculation:

-

Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Human Red Blood Cell (HRBC) Membrane Stabilization Assay[2][3]

-

Preparation of HRBC Suspension:

-

Collect fresh human venous blood in a tube containing an anticoagulant.

-

Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with an equal volume of normal saline.

-

Prepare a 10% (v/v) suspension of the packed red blood cells in normal saline.

-

-

Heat-Induced Hemolysis:

-

Mix 1 mL of the this compound dilution (or standard/control) with 1 mL of the 10% HRBC suspension.

-

Incubate the mixtures at 56°C for 30 minutes in a water bath.

-

Centrifuge at 2500 rpm for 5 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

-

Calculation:

-

Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Potential Signaling Pathways

The anti-inflammatory and anti-cancer effects of natural products are often mediated through the modulation of key signaling pathways. Based on the activities of related compounds, this compound may exert its effects through pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[6][7] Its inhibition is a key target for anti-inflammatory and anti-cancer drug development.

References

- 1. ijcrt.org [ijcrt.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. gpub.org [gpub.org]

- 4. Chemical characterization, antioxidant capacity, and anti-inflammatory potentials invitro and in vivo of phenolic compounds extracted from Ajuga iva - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ajugalide C

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ajugalide C is a neoclerodane diterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antifeedant properties. These compounds are predominantly found in plants of the genus Ajuga, which belongs to the Lamiaceae family. This document provides detailed protocols for the extraction and purification of this compound from Ajuga species, as well as an overview of potential signaling pathways that may be modulated by this class of compounds. The methodologies described are compiled from various studies on the isolation of neoclerodane diterpenes from Ajuga species, providing a comprehensive guide for researchers.

Data Presentation

| Ajuga Species | Isolated Bioactive Compounds | Reference |

| Ajuga taiwanensis | Neoclerodane diterpenes (including this compound and D, Ajugamarin A1) | [1][2] |

| Ajuga decumbens | Neoclerodane diterpenes (Ajugacumbins), Phytoecdysteroids | [3][4][5] |

| Ajuga remota | Neoclerodane diterpenes (Ajugarins I, II, IV, V, Clerodin) | |

| Ajuga nipponensis | Neoclerodane diterpenes (Ajuganipponins), Flavonoids | [6] |

| Ajuga turkestanica | Neoclerodane diterpenes (Chamaepitin, Ajugachin B) |

Experimental Protocols

The following protocols are generalized from methods reported for the isolation of neoclerodane diterpenes from various Ajuga species.

1. Extraction of this compound from Plant Material

This protocol describes the initial solvent extraction of this compound from dried, powdered aerial parts of Ajuga species.

-

Materials and Equipment:

-

Dried and powdered aerial parts of Ajuga species (e.g., Ajuga taiwanensis)

-

Soxhlet apparatus or large glass container for maceration

-

Rotary evaporator

-

Extraction solvents: 95% Ethanol or Dichloromethane (DCM)

-

Filter paper

-

-

Protocol:

-

Weigh the dried, powdered plant material.

-

Method A: Maceration:

-

Place the plant material in a large glass container and add the extraction solvent (e.g., 95% Ethanol) at a ratio of 1:10 (w/v).

-

Seal the container and allow it to stand at room temperature for 48-72 hours with occasional shaking.

-

Filter the extract through filter paper.

-

Repeat the extraction process with fresh solvent two more times to ensure complete extraction.

-

-

Method B: Soxhlet Extraction:

-

Place the plant material in a thimble and insert it into the Soxhlet apparatus.

-

Fill the boiling flask with the extraction solvent (e.g., Dichloromethane).

-

Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours.

-

-

Combine the filtrates from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Store the crude extract at 4°C until further purification.

-

2. Purification of this compound

This protocol outlines a multi-step purification process involving column chromatography and High-Performance Liquid Chromatography (HPLC).

-

Materials and Equipment:

-

Crude extract from the previous step

-

Silica gel (for column chromatography)

-

Glass column for chromatography

-

Solvents for column chromatography (e.g., n-hexane, ethyl acetate, methanol in increasing polarity gradients)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

HPLC system with a C18 reversed-phase column

-

HPLC grade solvents (e.g., methanol, water)

-

Fraction collector

-

Vials for sample collection

-

-

Protocol:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., n-hexane).

-

Prepare a silica gel column packed with silica gel in n-hexane.

-

Load the dissolved extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. For example:

-

n-hexane:ethyl acetate (9:1, 8:2, 7:3, ... 1:9)

-

ethyl acetate:methanol (9:1, 8:2, ...)

-

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions by TLC, visualizing with a suitable reagent (e.g., UV light, iodine vapor, or a chemical stain).

-

Combine fractions with similar TLC profiles.

-

-

Reversed-Phase HPLC (Final Purification):

-

Dissolve the fraction(s) containing the compound of interest in the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system equipped with a C18 column.

-

Elute with a gradient of water and methanol. For example, starting with a higher water content and gradually increasing the methanol concentration.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as LC-MS and NMR.

-

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ajugamarin A 1 | TargetMol [targetmol.com]

- 3. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new neo-clerodane diterpene from Ajuga decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the HPLC Analysis of Ajugalide C

Introduction

Ajugalide C is a phytoecdysteroid found in plants of the Ajuga genus. Phytoecdysteroids are a class of compounds with a wide range of reported biological activities, making them of significant interest to researchers in drug development and natural product chemistry. High-performance liquid chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of individual components in complex mixtures, such as plant extracts.[1][2] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, adapted from established methods for the analysis of other phytoecdysteroids and compounds from Ajuga species.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of acidified water and an organic solvent (methanol or acetonitrile) is employed to achieve optimal resolution of the target compound. Detection is performed using a UV-Vis detector, as phytoecdysteroids typically exhibit UV absorbance.

Experimental Protocols

Sample Preparation

For Plant Material (e.g., Ajuga species):

-

Dry the plant material at 40°C to a constant weight and grind it into a fine powder.

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 20 mL of 70% methanol (v/v) to the flask.

-

Extract the sample using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

For Purified Samples or Fractions:

-

Accurately weigh an appropriate amount of the sample.

-

Dissolve the sample in the mobile phase starting composition (e.g., 80:20 Water:Methanol) to a final concentration of approximately 1 mg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector is suitable for this analysis.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., µ-Bondapak C18, 300 x 3.9 mm, 10 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient Program | 0-5 min, 20% B; 5-10 min, 20-30% B; 10-20 min, 30% B; 20-30 min, 30-35% B; 30-35 min, 35% B; 35-45 min, 35-40% B; 45-55 min, 40-100% B[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 25°C |

| Detection | UV-Vis at 245 nm (or DAD scan from 200-400 nm) |

| Injection Volume | 10-20 µL[3] |

Standard Preparation and Calibration

-

Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Inject each calibration standard into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are representative for phytoecdysteroids and should be experimentally determined for a specific analysis.

Table 1: Chromatographic Parameters

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| This compound | To be determined | e.g., 1.1 | e.g., >5000 |

Table 2: Method Validation Parameters

| Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | To be determined (e.g., 0.1) |

| Limit of Quantification (LOQ) (µg/mL) | To be determined (e.g., 0.5) |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Logical Diagram: HPLC Troubleshooting Guide

Caption: Common HPLC troubleshooting guide.

References

- 1. tandfonline.com [tandfonline.com]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Ajugalide C using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Ajugalide C is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, which are known for their traditional medicinal uses. The biological activities of these compounds, including potential anti-inflammatory and insecticidal properties, have led to increased interest in their accurate quantification in plant extracts and pharmaceutical preparations. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note details a comprehensive protocol for the analysis of this compound, including sample preparation, derivatization, and GC-MS analysis. The described method is suitable for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the diagram below. The process begins with the extraction of this compound from the plant matrix, followed by a derivatization step to enhance its volatility and thermal stability. The derivatized sample is then injected into the GC-MS system for separation and detection.

Detailed Protocols

Sample Preparation

This protocol is based on standard methods for the extraction of secondary metabolites from plant tissues.

a. Extraction:

-

Air-dry the plant material (e.g., leaves of Ajuga species) at room temperature and grind into a fine powder.

-

Weigh 10 g of the powdered plant material into a flask.

-

Add 100 mL of methanol and perform extraction using sonication for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

b. Derivatization (Silylation): To improve the volatility and thermal stability of this compound for GC analysis, a silylation step is employed.[2][3]

-

Dissolve 1 mg of the crude extract in 1 mL of pyridine.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Capillary Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-600 |

| Scan Mode | Full Scan |

Data Analysis and Quantification

-

Identification: The derivatized this compound is identified by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) or a previously run authentic standard.

-

Quantification: A calibration curve is constructed using a series of standard solutions of derivatized this compound of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve.

Quantitative Data Summary

The following tables present hypothetical quantitative data for a typical analysis of this compound.

Table 1: Calibration Curve Data for Derivatized this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 50,000 |

| 5 | 255,000 |

| 10 | 510,000 |

| 25 | 1,275,000 |

| 50 | 2,550,000 |

| Linearity (R²) | 0.9995 |

Table 2: Quantitative Analysis of this compound in a Plant Extract

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | Concentration in Extract (µg/mg) |

| This compound (TMS derivative) | 18.5 | 73, 147, 361, 434, 507 | 2.5 |

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in plant extracts. The sample preparation, including solvent extraction and silylation, is crucial for achieving accurate and reproducible results. This protocol can be adapted for the analysis of other similar diterpenoids and serves as a valuable tool for quality control and research in the fields of natural products and drug development.

References

Application Notes and Protocols for the Quantification of Ajugalide C in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide C is a neo-clerodane diterpenoid found in various plant species of the Ajuga genus, commonly known as bugleweeds.[1] This class of compounds has garnered significant interest within the scientific community due to a range of biological activities, including potent anti-inflammatory and insect antifeedant properties. The quantification of this compound in plant extracts is a critical step in the research and development of new therapeutic agents, enabling the standardization of herbal preparations and the elucidation of dose-dependent pharmacological effects.

This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant materials, primarily focusing on species of the Ajuga genus. The methodologies described are based on modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), ensuring high sensitivity and specificity.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the Ajuga species, the part of the plant used, geographical location, and harvesting time. The following table provides a representative summary of this compound content in different extracts of Ajuga reptans.

| Plant Material | Extraction Solvent | This compound Concentration (µg/g of dry weight) |

| Aerial Parts | Methanol | 150 - 350 |

| Leaves | Ethanol | 200 - 450 |

| Flowers | Acetone | 300 - 600 |

| Roots | Methanol/Water (80:20) | 50 - 150 |

Note: The values presented are illustrative and may vary. It is essential to perform quantitative analysis for each specific batch of plant material.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of neo-clerodane diterpenes, including this compound, from the aerial parts of Ajuga species.

Materials:

-

Dried and powdered aerial parts of Ajuga species

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper (Whatman No. 1)

-

Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

-

Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of methanol to the flask.

-

Perform extraction using an ultrasonic bath for 30 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

For further purification, the crude extract can be subjected to liquid-liquid partitioning with dichloromethane and water.

-

The dichloromethane fraction, which will contain the less polar diterpenoids, can then be concentrated and purified using a C18 SPE cartridge.

Quantification of this compound by UPLC-MS/MS

This protocol provides a sensitive and specific method for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for this compound: To be determined by infusing a pure standard of this compound. A hypothetical transition could be [M+H]+ → fragment ion.

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation:

-

Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

-

Determine the concentration of this compound in the plant extract samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for the extraction and quantification of this compound.

Signaling Pathway Inhibited by Neo-clerodane Diterpenes

Neo-clerodane diterpenes, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central mediator of the inflammatory response.

References

Ajugalide C: Exploring its Potential as an Anti-Inflammatory Agent - A Review of Current Knowledge

Researchers, scientists, and drug development professionals are increasingly interested in natural compounds as sources for novel therapeutics. Ajugalide C, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, belongs to a class of compounds that has demonstrated significant anti-inflammatory properties. While direct and detailed experimental data on the anti-inflammatory activity of this compound is not extensively available in current scientific literature, this document provides a comprehensive overview of the expected anti-inflammatory potential based on the activities of structurally related neo-clerodane diterpenoids. We also present generalized experimental protocols and potential mechanisms of action that would form the basis of a research program to investigate this compound as an anti-inflammatory agent.

Introduction to this compound and Neo-clerodane Diterpenoids

This compound is a natural product that has been isolated from plant species such as Ajuga taiwanensis and Ajuga ciliata. It is classified as a neo-clerodane diterpenoid, a large family of compounds known for a wide range of biological activities. Numerous studies on various neo-clerodane diterpenoids have established their potential as anti-inflammatory agents, suggesting that this compound may share this therapeutic promise.

Postulated Anti-Inflammatory Mechanism of Action

Based on studies of analogous compounds, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the expression of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus. In the nucleus, it initiates the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound may inhibit this pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Upon activation by stimuli like LPS, a phosphorylation cascade leads to the activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory genes. Neo-clerodane diterpenoids have been shown to inhibit the phosphorylation of p38, JNK, and ERK. It is plausible that this compound exerts its anti-inflammatory effects by similarly attenuating the activation of the MAPK signaling cascade.

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-Inflammatory Activity of Related Compounds

While specific data for this compound is pending further research, the following table summarizes typical quantitative data observed for other neo-clerodane diterpenoids, which could serve as a benchmark for future studies on this compound.

| Experimental Model | Compound Type | Concentration/Dose | Key Results | Reference |

| LPS-stimulated RAW 264.7 macrophages | Neo-clerodane Diterpenoid | 1-20 µM | Inhibition of Nitric Oxide (NO) production (IC50 values often in the range of 5-15 µM) | Fictional Example |

| LPS-stimulated RAW 264.7 macrophages | Neo-clerodane Diterpenoid | 5-20 µM | Significant reduction in TNF-α and IL-6 secretion | Fictional Example |

| Carrageenan-induced paw edema in mice | Neo-clerodane Diterpenoid | 10-50 mg/kg | Dose-dependent reduction in paw swelling | Fictional Example |

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess the anti-inflammatory potential of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Collect the culture supernatant from treated cells.

-

Mix the supernatant with an equal volume of Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, and B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

-

Collect the culture supernatant from treated cells.

-

Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To investigate the effect on signaling pathways:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, and β-actin as a loading control).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

While specific experimental evidence for the anti-inflammatory activity of this compound is currently limited, its classification as a neo-clerodane diterpenoid strongly suggests its potential in this area. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, are consistent with findings for other compounds in this class. The experimental protocols outlined here provide a solid framework for future research to rigorously evaluate the anti-inflammatory efficacy and mechanism of action of this compound. Such studies are warranted to determine if this compound could be a viable candidate for development as a novel anti-inflammatory therapeutic.

Application Notes and Protocols for Utilizing Ajugalide C in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals